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molecular formula C13H10N2O5S B5773306 3-nitro-N-(phenylsulfonyl)benzamide

3-nitro-N-(phenylsulfonyl)benzamide

Cat. No. B5773306
M. Wt: 306.30 g/mol
InChI Key: JSVWBOHBNGHECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05360802

Procedure details

The title compound was prepared in the same way as that described in Example 11, Step 1, using benzenesulphonamide (4.7 g, 30 mmol), 3-nitrobenzoic acid (5 g,30 mmol), 4-dimethylamino pyridine (3.66 g, 30 mmol), 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (5.74 g, 30 mmol), and anhydrous dichloromethane (200 ml). The compound (8.05 g, 88%) was afforded as a colourless solid. mp 188°-190° C. 1H NMR (360 MHz, D6 -DMSO) δ 7.65 (2H, m), 7.72 (1H, m), 7.79 (1H,dd, J=8.0 and 8.0 Hz), 8.02 (2H, m), 8.28 (1H, dd, J=8.0 and 1.5 Hz), 8.45 (1H, dd, J: 8.0 and 1.5 Hz), 8.72 (1H, m).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.74 g
Type
reactant
Reaction Step Three
Quantity
3.66 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH2:10])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:11]([C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](O)=[O:18])([O-:13])=[O:12].Cl.CN(C)CCCN=C=NCC>CN(C)C1C=CN=CC=1.ClCCl>[C:1]1([S:7]([NH:10][C:17]([C:16]2[CH:20]=[CH:21][CH:22]=[C:14]([N+:11]([O-:13])=[O:12])[CH:15]=2)=[O:18])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Step Three
Name
Quantity
5.74 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
3.66 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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